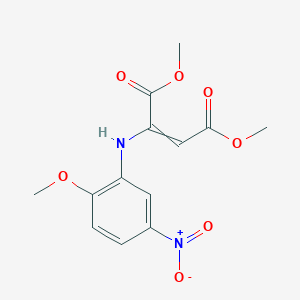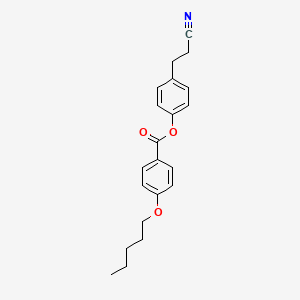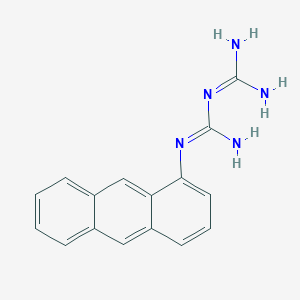
N''-Anthracen-1-yl-N-(diaminomethylidene)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine is a chemical compound that belongs to the class of guanidines, which are known for their diverse biological and chemical properties. This compound features an anthracene moiety, which is a tricyclic aromatic hydrocarbon, attached to a guanidine group. The presence of the anthracene unit imparts unique photophysical and photochemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine typically involves the reaction of anthracene derivatives with guanidine precursors. One common method is the one-pot synthesis, which involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which can then be converted to the desired guanidine compound . This method is advantageous due to its straightforward approach and high yields.
Industrial Production Methods
Industrial production of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The guanidine group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine involves its interaction with molecular targets through its guanidine and anthracene moieties. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the anthracene unit can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.
Naphthylguanidine: Another guanidine derivative with a naphthalene moiety instead of anthracene.
Phenylguanidine: A guanidine compound with a phenyl group.
Uniqueness
N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine is unique due to the combination of the anthracene and guanidine functionalities, which impart distinct photophysical and chemical properties. This makes it particularly useful in applications requiring both strong aromatic interactions and versatile chemical reactivity .
Eigenschaften
CAS-Nummer |
57644-48-1 |
|---|---|
Molekularformel |
C16H15N5 |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
2-anthracen-1-yl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C16H15N5/c17-15(18)21-16(19)20-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H6,17,18,19,20,21) |
InChI-Schlüssel |
IUVNFSLQRRFXTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
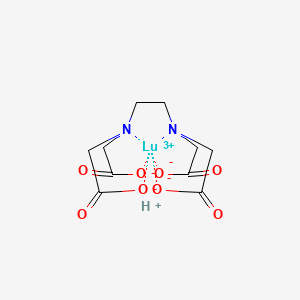
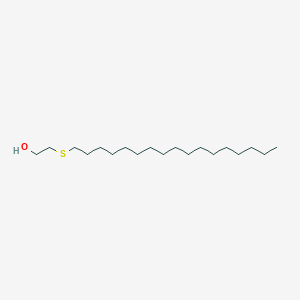
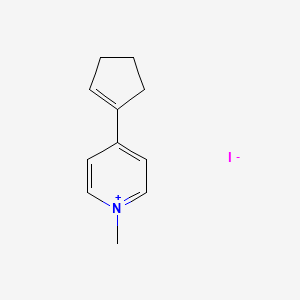
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
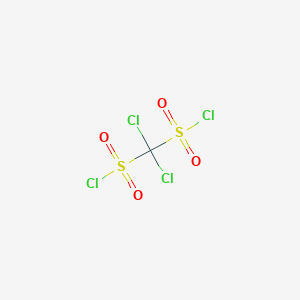
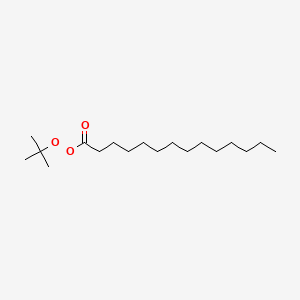
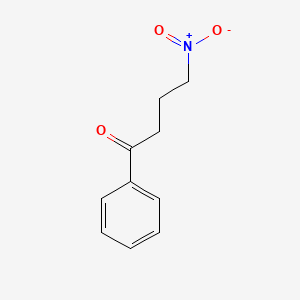
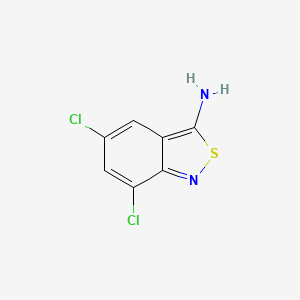
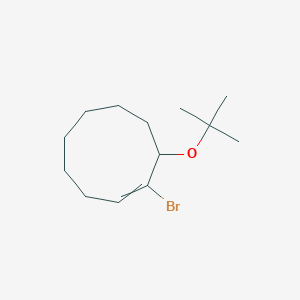
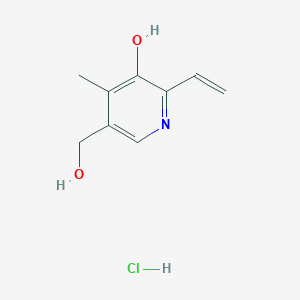
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
